Direct Black BH

Description

Contextualization within Azo Dye Research

Direct dyes are a class of colorants characterized by their substantivity, or affinity, for cellulosic fibers such as cotton, rayon, and paper. primachemicals.com They are applied from an aqueous solution, typically containing an electrolyte like sodium chloride or sodium sulfate (B86663), which facilitates the dye's absorption onto the fiber without the need for a mordant. primachemicals.com This straightforward application process was a revolutionary development in the textile industry. china-dyestuff.com

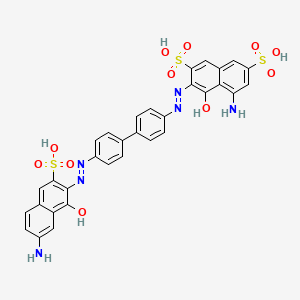

The majority of direct dyes, including those designated as Direct Black BH, belong to the chemical family of azo dyes. primachemicals.com Azo dyes are synthetic organic compounds distinguished by the presence of one or more azo groups (–N=N–) which connect aromatic rings. mdpi.com This azo linkage acts as the primary chromophore, the part of the molecule responsible for its color. Many direct black dyes are poly-azo compounds, meaning their molecular structure contains multiple azo groups, which contributes to their deep black shades and complex properties. worlddyevariety.comworlddyevariety.com

Research into azo dyes is extensive, driven by their simple synthesis, structural diversity, and wide range of applications in textiles, leather, paper, and inks. worlddyevariety.comcolorbloomdyes.comcdnsciencepub.com A significant area of modern azo dye research involves addressing the environmental and health aspects of these compounds. For instance, studies have focused on the reductive cleavage of azo bonds, which can form potentially hazardous aromatic amines. nih.gov This has led to the phasing out of dyes based on certain intermediates, such as benzidine (B372746), and has spurred the development of safer alternatives. cdnsciencepub.comgoogle.com The study of compounds like Direct Black 22 is sometimes viewed in the context of finding replacements for hazardous dyes like the benzidine-based Direct Black 38. cdnsciencepub.com

Nomenclature and Designations of this compound Compounds

The name "this compound" is a commercial designation rather than a single, specific chemical name. It is used to refer to several distinct azo dyes that produce a black color and have direct dyeing properties. The ambiguity of the name necessitates careful identification using standardized systems like the Colour Index (C.I.) and the Chemical Abstracts Service (CAS). For example, a dye marketed as this compound is identified in the Colour Index as C.I. Direct Blue 2. nih.govcoloria.net Other distinct chemical compounds are also known by similar commercial names, such as Diazo Black BH-NB. worlddyevariety.com

The table below details the nomenclature for several compounds associated with the this compound designation and related direct black dyes.

| C.I. Generic Name | C.I. Number | CAS Registry Number | Molecular Formula | Common Synonyms |

| Direct Blue 2 | 22590 | 2429-73-4 | C₃₂H₂₁N₆Na₃O₁₁S₃ | This compound, Chlorazol Black BH nih.govcncolorchem.comdyeschemical.comresearchgate.net |

| Direct Black 19 | 35255 | 6428-31-5 | C₃₄H₂₇N₁₃Na₂O₇S₂ | Direct Fast Black G, Direct Black L-3BQ worlddyevariety.comcolorbloomdyes.com |

| Direct Black 22 | 35435 | 6473-13-8 | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | Direct Fast Black VSF, Solophenyl Black FGE worlddyevariety.comchemicalbook.com |

| Direct Black 168 | 335475 | 85631-88-5 | C₃₄H₂₄N₉Na₃O₁₁S₃ | ACDI Diazo Black BH-NB 125%, Direct Black 5B worlddyevariety.comchinainterdyes.com |

You can sort the table by clicking on the headers.

Historical Development and Industrial Context of this compound Studies

The history of this compound is rooted in the late 19th-century revolution in synthetic dye chemistry. Following the discovery of Congo Red, the first direct dye, in 1884, the race was on to develop a wider palette of colors that could dye cotton directly. china-dyestuff.com This effort culminated in the development of the first "this compound" in 1890. theplantlady.net Prior to this, dyeing cotton and other cellulosic fibers was a more laborious process, often requiring mordants to fix the color, and the available synthetic dyes had limited applicability. china-dyestuff.com

The introduction of direct black dyes provided a cost-effective and simple method for achieving a deep black shade, one of the most important colors in the textile and paper industries. google.comtome.press These dyes became industrially significant for coloring a wide array of materials, including cotton and viscose textiles, leather, and paper. worlddyevariety.comworlddyevariety.comcolorbloomdyes.com

The development of direct dyes did not stop in the late 19th century. Research continued throughout the 20th century, focusing on improving properties such as light and wash fastness. china-dyestuff.com In the industrial context, studies also focused on creating dyes with specific application properties, such as suitability for dyeing blended fabrics. china-dyestuff.com A major driver for the continued development of new direct black formulations has been the need to replace older dyes based on carcinogenic intermediates like benzidine. google.com This has led to the introduction and study of numerous alternative poly-azo direct black dyes that provide similar shades and dyeing characteristics without the associated health risks.

Properties

CAS No. |

25180-19-2 |

|---|---|

Molecular Formula |

C32H24N6O11S3 |

Molecular Weight |

764.8 g/mol |

IUPAC Name |

5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C32H24N6O11S3/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49) |

InChI Key |

JDKKCKKFTIMFFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Direct Black Bh

Historical Synthetic Routes and Precursors for Direct Black BH Production

The conventional and historical synthesis of this compound is a multi-step process involving a sequence of diazotization and coupling reactions. nih.govimrpress.com This method has been the cornerstone of its commercial production for many years.

The process begins with the diazotization of benzidine (B372746), a key precursor. nih.gov This reaction, typically carried out in a mineral acid like hydrochloric acid with sodium nitrite (B80452) at low temperatures (0-5°C), converts the primary aromatic amine groups of benzidine into highly reactive diazonium salts. imrpress.commetu.edu.trekb.eg

The synthesis proceeds through the following key steps:

First Coupling (Acidic Conditions): The diazotized benzidine is coupled with one mole of H-acid (8-amino-1-naphthol-3,6-disulfonic acid) under acidic conditions. nih.gov

Second Coupling (Alkaline Conditions): The resulting intermediate product is then reacted with one mole of diazotized aniline (B41778) under alkaline conditions. nih.gov

Third Coupling: This is followed by a final coupling reaction with m-phenylenediamine (B132917). nih.govimrpress.com

Neutralization: The final dye is neutralized, typically with sodium hydroxide (B78521), to yield the sodium salt of this compound. nih.gov

Table 1: Key Precursors in the Historical Synthesis of this compound

| Precursor | Chemical Name | Role in Synthesis |

|---|---|---|

| Benzidine | 4,4'-diaminobiphenyl | Primary diazo component (D) |

| H-acid | 8-amino-1-naphthol-3,6-disulfonic acid | Coupling component (Z) |

| Aniline | Aminobenzene | Secondary diazo component (A) |

| m-Phenylenediamine | Benzene-1,3-diamine | Final coupling component (E) |

A significant concern with this historical route is the use of benzidine, a known human carcinogen. google.comosha.gov This has prompted research into alternative, non-carcinogenic precursors.

Contemporary Approaches in this compound Synthesis Research

Modern research efforts are largely focused on developing greener and more environmentally benign synthetic pathways for azo dyes, including analogs of this compound. These approaches aim to reduce or eliminate the use of hazardous substances and minimize waste.

Key areas of contemporary research include:

Solvent-Free Synthesis: Grinding chemistry, or mechanosynthesis, has emerged as a green alternative. longdom.org This method involves the grinding of reactants at room temperature, often without any solvent, leading to high conversions and reduced reaction times. longdom.orgresearchgate.net

Use of Solid Acid Catalysts: Researchers have explored the use of recyclable solid acid catalysts, such as nano silica-supported boron trifluoride (nano BF3·SiO2) and sulfonic acid functionalized magnetic nanoparticles, to facilitate diazotization and coupling reactions under solvent-free conditions. researchgate.netrsc.org These catalysts offer advantages like ease of separation and reusability.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of azo dyes. This technique can lead to rapid and convenient synthesis in a single step, often without the need for metal catalysts. nih.gov

Benzidine Alternatives: A major focus has been the replacement of benzidine with less toxic diamines. researchgate.netresearchgate.net For instance, 2,2′-dimethyl-5,5′-dipropoxybenzidine has been investigated as a non-mutagenic alternative for creating new direct dyes with comparable properties to those derived from benzidine. researchgate.net Other studies have synthesized black dyes using 4,4'-diaminodiphenyl sulfonamide as a safer intermediate. researchgate.net

Table 2: Comparison of Synthesis Methodologies

| Methodology | Key Features | Advantages |

|---|---|---|

| Historical Route | Sequential diazotization and coupling using benzidine. | Well-established, high yield. |

| Grinding Chemistry | Solvent-free, room temperature reaction. | Environmentally friendly, reduced waste, simple. longdom.org |

| Solid Acid Catalysis | Use of recyclable catalysts like nano BF3·SiO2. | Catalyst reusability, mild conditions. researchgate.netrsc.org |

| Microwave-Assisted | Use of microwave energy to drive reactions. | Rapid synthesis, high yields, reduced energy consumption. nih.gov |

Derivatization Strategies for Modified this compound Analogs

Derivatization of this compound and related azo dyes is undertaken to modify their properties, such as solubility, fastness, and mutagenicity.

One strategy involves the chemical modification of the dye molecule after its initial synthesis. For example, treating the dyed fabric with a cationic fixative can reduce the dye's solubility in water by masking the sulfonic acid groups, thereby improving wash fastness. imrpress.com Another "aftertreatment" method involves diazotizing free aromatic amino groups present in the dye structure on the fabric and then coupling them with a component like 2-naphthol. imrpress.com This enlarges the dye molecule, making it less prone to desorption. imrpress.com

The synthesis of analogs by replacing problematic precursors is a primary derivatization strategy. Studies have successfully synthesized analogs of Direct Black 38 where the m-phenylenediamine moiety is replaced or modified. oup.com For instance, replacing it with m-hydroxylated phenyl groups or introducing sulfonation can alter the dye's properties. oup.com

Furthermore, the complexation of azo dyes with metal cations, such as copper, is another derivatization route. This can modify the color and, in some cases, reduce the mutagenic potential of the dye. oup.com Research has also been conducted on reacting Direct Black 38 with substances like ethyleneimine to improve its water solubility and affinity for cellulose (B213188) fibers. google.com Another approach involves immobilizing calixarene (B151959) derivatives, such as p-diethanolaminomethylcalix imrpress.comarene, onto a silica (B1680970) surface to create resins for the efficient removal of Direct Black 38 from wastewater, which is a form of surface derivatization for application in environmental remediation. acs.orgresearchgate.net

Environmental Occurrence, Distribution, and Fate of Direct Black Bh

Presence and Levels of Direct Black BH in Industrial Effluents

This compound is a significant component of wastewater discharged from industries that utilize it, primarily the textile, paper, and leather sectors. nih.govgoogle.comscispace.com Effluents from these industries represent the main point sources of the dye's entry into the environment. researchgate.net The concentration of dyes like this compound in these wastewaters can be substantial, with reports indicating that up to 20% of the dyes used in industrial processes are discharged as industrial effluents. researchgate.net

Historically, significant quantities of Direct Black 38 have been released. For instance, in 1989, it was reported that 750 lbs of Direct Black 38 were released into the environment. nih.gov Studies on industrial effluents have detected the presence of this dye and its degradation products. Research on wastewater from dye manufacturing industries has shown calculated maximum possible concentrations of benzidine (B372746), a known breakdown product of Direct Black 38, in the exhausted dye liquors. epa.gov Furthermore, bacterial strains capable of decolorizing C.I. Direct Black 38 have been isolated directly from the effluent treatment plants of textile industries, confirming its presence in these waste streams. nih.gov

Research into treatment methods for these effluents provides insight into the levels of the dye present. Studies on the decolorization of wastewaters containing C.I. Direct Black 38 have used initial dye concentrations of 50 ppm (parts per million) to simulate industrial effluent conditions. researchgate.net

| Industry Source | Reported Finding | Reference |

| Dye Manufacturing | Calculated max. benzidine concentration of 6.63 to 17.66 ppb in exhausted dye liquors. | epa.gov |

| Textile Industry | Isolation of dye-decolorizing bacteria from effluent treatment plant. | nih.gov |

| Simulated Effluent | Experimental initial dye concentration of 50 ppm for decolorization studies. | researchgate.net |

| General Industry | Estimated 20% of dyes used are discharged in effluents. | researchgate.net |

| Historical Release | 750 lbs of Direct Black 38 released in 1989. | nih.gov |

Environmental Transport and Persistence Mechanisms of this compound

Once released into the environment, the transport and persistence of this compound are dictated by its chemical structure and environmental conditions. Due to its ionic nature, if released to the atmosphere, it is expected to exist solely in the particulate phase and can be removed by wet and dry deposition. nih.gov In aquatic and terrestrial systems, its high water solubility suggests it can remain in the water column for extended periods. canada.cacanada.ca However, it is ultimately expected to partition to suspended solids, sediments, or soil particles through electrostatic interactions. canada.ca An estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 300 indicates that Direct Black 38 has moderate mobility in soil. nih.gov However, its ionic character may lead to ion-exchange processes with clay, which would slow down its movement through the soil (leaching). nih.gov

This compound is considered persistent in the environment, particularly under aerobic (oxygen-rich) conditions found in most surface waters. nih.govcanada.ca Information from similar dyes and modeling studies indicates that it will persist in aerobic water, soil, and sediment. canada.ca Biodegradation under these conditions is slow; a 5-day Biochemical Oxygen Demand (BOD) test showed only 8% of the theoretical value was degraded. chemicalbook.com

Conversely, under anaerobic (oxygen-poor) or reducing conditions, such as those in deep sediment layers, degradation of this compound can occur more rapidly. canada.ca This degradation involves the cleavage of its azo bonds, which can lead to the formation of potentially harmful aromatic amine metabolites, including the human carcinogen benzidine. canada.cachemicalbook.com While these metabolites may form in anoxic sediments, exposure to aquatic organisms in these specific environments is considered limited. canada.ca If these sediments are resuspended into aerobic environments, further degradation of these metabolites could occur. canada.ca

Physicochemical Factors Influencing Environmental Distribution of this compound

Several physicochemical factors significantly influence the environmental distribution and degradation of this compound. These parameters affect its solubility, adsorption to solids, and the efficiency of degradation processes. mdpi.com

pH: The pH of the water and soil is a critical factor. It can influence the surface charge of adsorbents and the ionization state of the dye, thereby affecting adsorption processes. For example, one study on the removal of Direct Black 38 using a synthesized resin found that the maximum adsorption of 91% was achieved at a pH of 9.0. core.ac.uk Another study on photocatalytic decolorization determined an optimal pH of 5 for the process. researchgate.net

Temperature: Temperature can affect the rate of both biotic and abiotic degradation processes. acs.org Higher temperatures generally increase the kinetics of chemical reactions and microbial metabolism, which can enhance degradation rates.

Adsorbent Properties: The physical and chemical properties of materials in the environment, such as soil, sediment, and suspended particles, play a crucial role. mdpi.com Characteristics like surface area, pore size, and chemical composition determine the capacity of these materials to adsorb the dye, thereby removing it from the water column and affecting its mobility. mdpi.comcore.ac.uk

Initial Dye Concentration: The concentration of the dye itself can impact its fate. Studies have shown that the efficiency of degradation processes can decrease as the initial concentration of the dye increases. jbiochemtech.com

| Factor | Influence on this compound | Research Finding Example | Reference |

| pH | Affects adsorption and degradation rates. | Maximum adsorption (91%) achieved at pH 9.0 with a specific resin. | core.ac.uk |

| Optimal photocatalytic decolorization at pH 5. | researchgate.net | ||

| Temperature | Influences degradation kinetics. | Affects the rate of microbial and chemical breakdown. | acs.org |

| Adsorbent Properties | Controls partitioning from water to solids. | Surface area and composition of soil/sediment determine adsorption capacity. | mdpi.com |

| Initial Concentration | Impacts degradation efficiency. | Dye degradation efficiency can decrease as its concentration increases. | jbiochemtech.com |

Impact on Aquatic Systems through Light Attenuation and Oxygen Dynamics

The release of dyes like this compound into aquatic environments has significant ecological implications, primarily through its effect on light and oxygen. The intense color of the dye, even at low concentrations, increases the turbidity of the water. mdpi.com This coloration leads to the absorption and reflection of sunlight, which reduces the penetration of light into the water column. mdpi.comnih.gov

This process, known as light attenuation, has a direct negative impact on aquatic plants and algae by limiting the light available for photosynthesis. mdpi.comnih.gov A reduction in photosynthesis not only inhibits the growth of these primary producers, which form the base of the aquatic food web, but also reduces the amount of dissolved oxygen they release into the water. nih.gov

Furthermore, the presence of dyes and other organic pollutants in wastewater increases the Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD). nih.gov The microbial breakdown of these compounds consumes dissolved oxygen from the water. The combination of reduced oxygen production from photosynthesis and increased oxygen consumption through microbial degradation can lead to a significant depletion of dissolved oxygen levels. nih.govvliz.be This condition, known as hypoxia, can have severe consequences for fish and other aquatic organisms that depend on oxygen for survival. vliz.be

Degradation Pathways and Mechanistic Studies of Direct Black Bh

Photolytic and Photocatalytic Degradation of Direct Black BH

Photodegradation involves the use of light energy to break down chemical compounds. This process can be significantly enhanced by the presence of a photocatalyst, a substance that accelerates the rate of a photoreaction without being consumed.

Role of Semiconductor Photocatalysts (e.g., TiO2, ZnO) in this compound Degradation

Semiconductor photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) are widely utilized for the degradation of organic pollutants, including azo dyes such as this compound. researchgate.netacs.org These materials are favored due to their high photocatalytic activity, chemical stability, and environmental compatibility. researchgate.net The fundamental mechanism involves the generation of electron-hole pairs when the semiconductor is irradiated with light of sufficient energy (equal to or greater than its band gap). nih.govunina.it

These charge carriers migrate to the catalyst's surface and initiate a series of redox reactions. The holes (h+) can directly oxidize the dye molecules adsorbed on the catalyst surface. unina.it More importantly, they react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down the complex structure of this compound. unina.itcdnsciencepub.com Simultaneously, the electrons (e−) in the conduction band can react with dissolved oxygen to form superoxide (B77818) anion radicals (•O2−), which also contribute to the degradation process. nih.gov

Photodegradation Kinetics and Efficiency of this compound Transformation

The efficiency of photocatalytic degradation is a measure of how much of the dye is removed from a solution, while the kinetics describe the rate at which this removal occurs. The photodegradation of azo dyes, including this compound, often follows pseudo-first-order kinetics, particularly when described by the Langmuir-Hinshelwood model. researchgate.neteeer.org This model accounts for the adsorption of the dye onto the catalyst surface, which is a crucial step in the degradation process.

Several factors significantly influence the kinetics and efficiency:

Initial Dye Concentration: Higher initial concentrations of this compound can lead to a decrease in the degradation rate. eeer.org This is because more dye molecules compete for the limited active sites on the catalyst surface, and the increased opacity of the solution reduces light penetration. eeer.org

Catalyst Dosage: The degradation rate generally increases with the catalyst amount up to an optimal level. mdpi.comresearchgate.net Beyond this point, the efficiency may plateau or decrease due to light scattering and particle agglomeration, which reduces the effective surface area. researchgate.net

pH of the Solution: The pH affects the surface charge of the photocatalyst and the ionization state of the dye molecule, influencing the adsorption process and, consequently, the degradation efficiency. eeer.org

Light Intensity: Higher light intensity generally leads to a faster degradation rate as it increases the rate of electron-hole pair generation. researchgate.net

Under optimal conditions, high degradation efficiencies have been reported. For example, studies on similar azo dyes have achieved over 90% degradation within a few hours of irradiation in the presence of TiO2 or ZnO. researchgate.neteeer.org The addition of oxidizing agents like hydrogen peroxide (H2O2) can sometimes further enhance the rate of photooxidation by generating more hydroxyl radicals. researchgate.net

Table 1: Factors Influencing Photocatalytic Degradation Efficiency

| Parameter | Effect on Degradation Rate | Rationale |

|---|---|---|

| Initial Dye Concentration | Generally decreases with increasing concentration. | Reduced light penetration and saturation of catalyst active sites. eeer.org |

| Catalyst Dosage | Increases up to an optimal point, then may decrease. | More active sites available, but excess catalyst can cause light scattering and agglomeration. mdpi.comresearchgate.net |

| pH | Dependent on the specific dye and catalyst system. | Affects the surface charge of the catalyst and the speciation of the dye, influencing adsorption. eeer.org |

| Light Intensity | Increases with higher intensity. | More photons are available to generate electron-hole pairs. researchgate.net |

| Presence of Oxidants | Can increase the rate. | Provides additional sources for reactive oxygen species like •OH. researchgate.net |

Mechanistic Insights into Photo-Induced Cleavage of Azo Bonds

The defining characteristic of an azo dye is the presence of one or more azo groups (–N=N–), which are primarily responsible for its color. The key step in the decolorization of this compound via photodegradation is the cleavage of these azo bonds. unina.it

The degradation is primarily initiated by the highly reactive hydroxyl radicals (•OH) generated on the surface of the photocatalyst. cdnsciencepub.com These radicals attack the azo linkage, leading to its reductive cleavage. This breaks the chromophore of the dye molecule, resulting in the loss of color. The reaction transforms the parent dye into various smaller aromatic intermediates, such as aromatic amines. unina.it

Excitation: The semiconductor photocatalyst (e.g., TiO2, ZnO) absorbs photons, generating electron-hole pairs (e−/h+). unina.it

Radical Formation: The holes (h+) react with water to form hydroxyl radicals (•OH), and electrons (e−) react with oxygen to form superoxide radicals (•O2−). nih.gov

Azo Bond Cleavage: The hydroxyl radicals attack the electron-rich azo linkage, breaking it apart. unina.it Direct oxidation by holes and reduction by conduction band electrons can also contribute to this cleavage. unina.it

Intermediate Formation: The cleavage results in the formation of colorless aromatic amines and other intermediates. cdnsciencepub.com

Mineralization: With sufficient irradiation time, these aromatic intermediates can be further oxidized by the hydroxyl radicals, ideally leading to their complete mineralization into carbon dioxide (CO2), water (H2O), and inorganic ions. cdnsciencepub.com

Recent research has also explored complex two-photon processes for azo bond cleavage, where a photosensitizer dye absorbs light and, through a series of electron transfer steps, ultimately causes the reduction and cleavage of the azo bond. nih.gov

Biological Degradation of this compound

Bioremediation offers an eco-friendly and cost-effective alternative for treating dye-laden wastewater. This process utilizes the metabolic capabilities of microorganisms to break down complex organic pollutants like this compound.

Identification of Microbial Consortia and Isolated Strains in this compound Biotransformation

A diverse range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. uminho.ptjabonline.in Both individual microbial strains and mixed microbial consortia have been successfully employed for the biotransformation of this compound and other structurally similar dyes. mdpi.comnih.gov

Microbial consortia, which are mixed communities of different microorganisms, often exhibit higher degradation efficiency and stability compared to pure cultures. jabonline.intandfonline.com This is attributed to synergistic interactions, where different strains may work together to break down the dye and its subsequent intermediates. jabonline.in For instance, one strain might perform the initial azo bond cleavage, while others metabolize the resulting aromatic amines. tandfonline.com

Several bacterial genera have been identified as effective degraders of azo dyes. These include:

Bacillus sp.: Species like Bacillus subtilis and Bacillus pumilus are frequently reported for their dye decolorizing capabilities. uminho.ptnih.govresearchgate.net

Pseudomonas sp.: Pseudomonas stutzeri has been shown to work synergistically in a consortium to enhance the decolorization of Direct Black 38. nih.gov

Enterococcus sp.: Strains such as Enterococcus gallinarum and Enterococcus faecalis have been isolated and shown to degrade benzidine-based azo dyes. mdpi.comgjesm.net

Halophilic/Halotolerant Bacteria: Consortia containing Enterococcus, Staphylococcus, and Bacillus isolated from high-salt environments have shown effective degradation of Direct Black G under saline conditions. nih.govfrontiersin.org

Fungi, particularly white-rot fungi, are also potent degraders due to their powerful extracellular ligninolytic enzyme systems. jabonline.ingjesm.net Genera like Aspergillus and Chaetomium have been reported to decolorize various azo dyes. jabonline.intandfonline.com

Table 2: Examples of Microorganisms Involved in Direct Black Dye Degradation

| Microorganism/Consortium | Dye | Key Findings |

|---|---|---|

| Cardiobacterium hominis & Pseudomonas stutzeri Consortium | Direct Black 38 | The consortium achieved 90.5% decolorization within 24 hours; P. stutzeri synergistically enhanced the activity of C. hominis. nih.gov |

| Enterococcus gallinarum | Direct Black 38 | Capable of degrading the benzidine-based dye. mdpi.com |

| Halophilic Microflora (Enterococcus, Bacillus, etc.) | Direct Black G | Complete decolorization of 600 mg/L dye within 8 hours under optimal conditions. nih.govfrontiersin.org |

| Bacillus subtilis | Blue Herd Dye (Azo) | Isolated from dye-contaminated sites and showed effective decolorization. researchgate.net |

| Novel Bacterial Consortium (SB4) | Reactive Violet 5R (Azo) | A mixed culture of acclimatized bacteria effectively degraded the dye. jabonline.in |

Enzymatic Mechanisms Involved in this compound Biodegradation (e.g., Azoreductase, Laccase, Peroxidases)

The microbial degradation of this compound is mediated by specific enzymes that catalyze the breakdown of the dye molecule. The primary enzymes involved are azoreductases, laccases, and various peroxidases. tandfonline.comgjesm.net

Azoreductases: These are the key enzymes responsible for the initial and most critical step in the anaerobic biodegradation of azo dyes. uminho.ptfrontiersin.org Azoreductases catalyze the reductive cleavage of the –N=N– bond. This reaction requires reducing equivalents like NADH or FADH and typically occurs under anaerobic or microaerophilic conditions, as oxygen can compete for the reducing power. mdpi.comfrontiersin.org The cleavage breaks the chromophore, leading to the decolorization of the dye and the formation of potentially toxic aromatic amines. uminho.pt

Laccases: Laccases are multi-copper oxidases commonly produced by fungi and some bacteria. tandfonline.comnih.gov They are broad-spectrum enzymes that can oxidize a wide range of phenolic and non-phenolic compounds, including the aromatic amine intermediates produced after azoreductase activity. gjesm.net Laccases use molecular oxygen as the final electron acceptor, producing water as the only byproduct. researchgate.net Their action is crucial for the aerobic part of the degradation pathway, detoxifying the aromatic amines.

Peroxidases: This group includes lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP), which are primarily found in lignin-degrading fungi. mdpi.comnih.gov Like laccases, they are oxidative enzymes but require hydrogen peroxide (H2O2) as an oxidizing agent. gjesm.net They generate highly reactive free radicals that can non-specifically attack and degrade both the parent dye molecule and its breakdown products. nih.gov The combined action of these different enzymes, often in a sequential anaerobic-aerobic process, is essential for the complete mineralization of this compound. uminho.pt

Anaerobic and Aerobic Biotransformation Pathways of this compound

The biotransformation of Direct Black azo dyes is typically a sequential process involving both anaerobic and aerobic stages. Current time information in Toronto, CA. The initial and critical step in the degradation of azo dyes like Direct Black 38 is the anaerobic cleavage of the azo bonds (-N=N-), which are the primary chromophores responsible for the dye's color. medchemexpress.comworlddyevariety.com This reductive cleavage is carried out by various microorganisms, including bacteria such as Enterococcus gallinarum, under anaerobic conditions. medchemexpress.comworlddyevariety.com The process is facilitated by enzymes, primarily azoreductases, which transfer electrons from reducing equivalents like NADH to the azo linkages, resulting in the formation of colorless aromatic amines. worlddyevariety.comchemicalbook.com

This initial anaerobic phase effectively decolorizes the dye effluent. Current time information in Toronto, CA. However, the resulting aromatic amines are often more toxic and persistent than the parent dye molecule. Current time information in Toronto, CA.worlddyevariety.com Therefore, a subsequent aerobic stage is essential for complete mineralization. During the aerobic phase, different microbial enzymes, such as hydroxylases and oxygenases, attack the aromatic rings of the intermediate amines. Current time information in Toronto, CA.cymitquimica.com This leads to ring cleavage and further breakdown into smaller, less toxic compounds, and ideally, complete mineralization to carbon dioxide, water, and mineral by-products. Current time information in Toronto, CA.haz-map.com

Identification and Characterization of Biodegradation Intermediates

The anaerobic degradation of benzidine-based dyes like Direct Black 38 results in the formation of several hazardous aromatic amines. worlddyevariety.comworlddyevariety.com The identification of these metabolites is crucial for understanding the degradation pathway and assessing the detoxification process. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the separation and characterization of these intermediate compounds. lookchem.comcncolorchem.comdyeschemical.com

For Direct Black 38, reductive cleavage of its three azo bonds has been shown to produce benzidine (B372746) as a key intermediate. medchemexpress.comworlddyevariety.com Further metabolism in both animal systems and microbial cultures can lead to the formation of monoacetylbenzidine, diacetylbenzidine, and 4-aminobiphenyl. The detection of these compounds confirms the breakdown of the parent dye structure at the azo linkages. dyeschemical.com

In the case of Direct Black G, LC-MS analysis has been used to identify various intermediate metabolites, leading to the proposal of a detailed degradation pathway. lookchem.comcncolorchem.com The initial step is the asymmetric cleavage of the azo bonds, leading to the formation of several smaller aromatic compounds which are then further degraded. cncolorchem.com

Table 1: Identified Biodegradation Intermediates of Direct Black Dyes

| Parent Dye | Intermediate Compound | Analytical Method | Reference |

| Direct Black 38 | Benzidine | Urine Assay, GC-MS | medchemexpress.com,, dyeschemical.com |

| Direct Black 38 | Monoacetylbenzidine | Urine Assay | |

| Direct Black 38 | Diacetylbenzidine | Urine Assay | |

| Direct Black 38 | 4-aminobiphenyl | Urine Assay | |

| Direct Black G | Various Aromatic Amines | LC-MS | lookchem.com, cncolorchem.com |

Chemical Degradation of this compound

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are a class of chemical treatments that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. These processes are effective for the degradation of complex and recalcitrant dye molecules like Direct Black 22. Common AOPs include Fenton's reagent (H₂O₂/Fe²⁺), photo-Fenton (H₂O₂/Fe²⁺/UV), and ozonation (O₃), often in combination with UV light or hydrogen peroxide.

The Fenton process and its variants have been successfully applied to the oxidation of Direct Black 22. The reaction involves the catalytic decomposition of hydrogen peroxide by ferrous ions to produce hydroxyl radicals, which then non-selectively attack and break down the dye molecule. worlddyevariety.com The photo-Fenton process enhances the reaction rate through UV irradiation, which promotes the regeneration of Fe²⁺ and generates additional hydroxyl radicals. Studies have shown that the oxidation rate is highest when using the UV/Fenton system compared to standalone UV, H₂O₂, or the conventional Fenton reagent.

Pre-ozonation coupled with a UV/H₂O₂ process has also been documented for the decolorization and mineralization of C.I. Direct Black 22. Ozone itself is a strong oxidant, but its combination with UV and H₂O₂ significantly increases the production of hydroxyl radicals, leading to more efficient degradation.

Table 2: Research Findings on AOPs for Direct Black Dye Removal

| Dye | AOP Method | Key Findings | Reference |

| Direct Black 22 | Fenton (Fe²⁺/H₂O₂) | Effective oxidation; efficiency depends on Fe²⁺ and H₂O₂ concentration. | |

| Direct Black 22 | Photo-Fenton (UV/Fe²⁺/H₂O₂) | Highest oxidation rate among tested AOPs due to enhanced •OH generation. | |

| C.I. Direct Black 22 | Pre-Ozonation + UV/H₂O₂ | Achieved significant decolorization and mineralization. | |

| Direct Dyes | Fenton-like | Heterogeneous catalysts like iron-montmorillonite can be used. |

Electrochemical Degradation Pathways and Efficiency for this compound

Electrochemical degradation is an environmental technology that uses an electrical current to destroy pollutants. The process can occur through direct oxidation at the anode or, more commonly, through indirect oxidation by electro-generated reactive species. For the treatment of Direct Black dyes, indirect oxidation is particularly effective, especially in the presence of chloride ions (Cl⁻).

Studies on Direct Black 22 using Boron-Doped Diamond (BDD) or β-PbO₂ anodes have shown that adding sodium chloride (NaCl) to the electrolyte significantly enhances decolorization and COD removal rates. In the presence of NaCl, active chlorine species (Cl₂, HOCl, OCl⁻) are generated at the anode, which act as powerful oxidizing agents to degrade the dye molecules in the bulk solution. The efficiency of electrochemical degradation is influenced by several parameters, including the anode material, current density (or applied voltage), pH, and electrolyte concentration. Research using graphite (B72142) electrodes to decolorize a direct black dye solution found that decolorization efficiency increased with both higher applied voltage and greater salt concentration, achieving 86% color removal in 17 minutes at 7 volts and 5 g/L NaCl.

Oxidative and Reductive Degradation Chemistry of this compound

The chemical degradation of this compound can proceed through either oxidative or reductive pathways, targeting the dye's chromophoric azo groups and aromatic structures.

Oxidative Degradation is the principle behind AOPs and electrochemical oxidation. The fundamental chemistry involves the generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH). These radicals initiate a series of reactions by abstracting hydrogen atoms or adding to double bonds within the dye molecule. This attack disrupts the conjugated π-system of the chromophore, leading to rapid decolorization, and can ultimately break open the aromatic rings, resulting in mineralization.

Reductive Degradation involves the transfer of electrons to the dye molecule, leading to the cleavage of the azo bonds. This can be achieved chemically using strong reducing agents. Zero-valent iron (ZVI or Fe⁰), particularly in nanoparticle form (nZVI), has been investigated for the reductive degradation of direct dyes. Iron has a standard reduction potential of -0.440 V, making it a potent agent for cleaving azo bonds via direct electron transfer. The reaction breaks the –N=N– linkage to form aromatic amines, similar to the initial step in anaerobic biodegradation. The use of bimetallic nanoparticles, such as Fe/Cu, can further enhance the reductive capacity, where copper acts as a catalyst to increase the efficiency of electron transfer from the iron.

Adsorption-Based Removal Mechanisms for this compound

Adsorption is a widely used physical process for removing dyes from wastewater due to its operational simplicity and cost-effectiveness. haz-map.com The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). haz-map.com Various materials, including commercial activated carbon, clays, resins, and agricultural waste products, have been used to adsorb direct dyes.

The removal mechanism is highly dependent on the surface chemistry of the adsorbent and the solution's pH. For anionic dyes like Direct Black 22, which contain sulfonate groups, adsorption is favored at pH values below the adsorbent's point of zero charge (pHpzc). At such acidic pH, the adsorbent surface becomes positively charged, promoting strong electrostatic attraction with the anionic dye molecules.

Besides electrostatic interaction, other mechanisms such as hydrogen bonding and van der Waals forces can also contribute to the adsorption process. haz-map.com The nature of the interaction can be evaluated using kinetic and isotherm models. The pseudo-second-order kinetic model often provides a good fit for direct dye adsorption, suggesting that chemisorption (involving valence forces through sharing or exchange of electrons) can be a rate-limiting step. Isotherm models like the Langmuir and Freundlich models are used to describe the equilibrium between the adsorbed dye and the dye in solution, providing insights into the heterogeneity of the adsorbent surface and the maximum adsorption capacity. For example, the adsorption of Direct Black 22 onto a weakly basic anion exchange resin was found to have a high maximum adsorption capacity, demonstrating its potential for effective dye removal.

Table 3: Adsorbents for the Removal of Direct Black Dyes

| Adsorbent | Target Dye | Adsorption Mechanism | Key Findings | Reference |

| Weakly Basic Anion Exchange Resin A21 | Direct Black 22 | Electrostatic interaction, Ion exchange | High adsorption capacity; process fits pseudo-second-order kinetics. | |

| Bentonite (B74815) Clay | Reactive Black 5* | Chemisorption, Electrostatic interaction | Adsorption is pH-dependent; follows pseudo-second-order kinetics. | |

| Cassava Root Husks | Direct Black Dye | Biosorption | Process follows pseudo-second-order kinetics. | haz-map.com |

| Date Pits | Direct Dyes | Hydrogen bonding, Electrostatic attraction | Surface functional groups (O-H, C-N) are involved in the adsorption. |

*Note: Reactive Black 5 data is included to illustrate mechanisms applicable to anionic azo dyes.

Adsorbent-Dye Interaction Mechanisms

The removal of this compound from aqueous solutions through adsorption is governed by various interaction mechanisms between the dye molecules and the adsorbent material. These interactions are largely influenced by the chemical nature of both the adsorbent and the dye.

Several mechanisms can be involved in the adsorption process, including:

Electrostatic Interactions: this compound is an anionic dye, meaning it carries a negative charge in solution due to the presence of sulfonate groups (-SO₃⁻). Adsorbent surfaces that are positively charged in the solution's pH will attract the anionic dye molecules through electrostatic forces. For instance, in acidic conditions, the surface of many adsorbents becomes protonated, enhancing the attraction for anionic dyes.

Hydrogen Bonding: The presence of hydroxyl (-OH) and carbonyl (-C=O) groups on the surface of many adsorbents, such as those derived from lignocellulosic biomass, facilitates the formation of hydrogen bonds with the functional groups of the dye molecule. mdpi.com

π-π Interactions: The aromatic rings present in the structure of this compound can interact with aromatic moieties on the adsorbent surface through π-π stacking interactions. mdpi.combrieflands.com This type of interaction is significant when using adsorbents like activated carbon or certain types of biomass.

Ion Exchange: In some cases, the adsorption process can involve an ion exchange mechanism, where the anionic dye molecules displace other anions present on the surface of the adsorbent. The energy of adsorption, as determined by models like the Dubinin-Radushkevich (D-R) isotherm, can suggest the nature of the adsorption, with certain energy ranges pointing towards ion exchange. researchgate.net

Surface Chemistry and Adsorption Kinetics for this compound

The surface chemistry of the adsorbent plays a pivotal role in the adsorption process. The presence of various functional groups determines the types of interactions that can occur with this compound. Techniques like Fourier-transform infrared spectroscopy (FTIR) are often used to identify these functional groups on the adsorbent surface before and after adsorption, providing insights into the mechanism.

The rate at which this compound is adsorbed onto a material is described by adsorption kinetics. Understanding the kinetics is essential for designing efficient and practical water treatment systems. mdpi.com Several kinetic models are commonly used to analyze the experimental data:

Pseudo-First-Order (PFO) Model: This model often describes the initial, rapid phase of adsorption, which is typically controlled by physical interactions like hydrogen bonding. mdpi.com

Pseudo-Second-Order (PSO) Model: This model frequently provides a better fit for the entire adsorption process, suggesting that chemisorption, or chemical adsorption, may be the rate-limiting step. mdpi.comdeswater.com The model assumes that the adsorption rate is proportional to the square of the number of unoccupied sites on the adsorbent.

Elovich Model: This model is also used to describe chemisorption processes and assumes that the adsorption energy increases with surface coverage. mdpi.com

Intraparticle Diffusion Model: This model helps to determine if the diffusion of the dye molecules within the pores of the adsorbent is the rate-limiting step. Often, the adsorption process involves multiple steps, including external mass transfer and intraparticle diffusion. researchgate.net

Kinetic studies typically show an initial rapid adsorption phase, followed by a slower phase as the active sites on the adsorbent become saturated. mdpi.comcellulosechemtechnol.ro The fit of the experimental data to these models provides valuable information about the dominant adsorption mechanism. For example, a good fit to the pseudo-second-order model suggests that chemical interactions are a key factor in the adsorption of the dye. mdpi.com

The following table summarizes the findings of a kinetic study on the adsorption of a reactive black dye onto bentonite clay, which shares similarities with direct dyes.

| Kinetic Model | Initial Dye Concentration (mg/L) | R² |

| Pseudo-Second-Order | 25 | 0.9998 |

| Pseudo-Second-Order | 75 | 0.9933 |

| Pseudo-Second-Order | 100 | 0.9891 |

This table demonstrates the strong fit of the pseudo-second-order model, indicating a chemisorption process. mdpi.com

Thermodynamic Parameters of this compound Adsorption

Thermodynamic studies are crucial for understanding the feasibility and nature of the adsorption process. The key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—provide insights into the spontaneity, heat effects, and randomness of the adsorption at the solid-liquid interface. researchgate.netjmaterenvironsci.com

These parameters are calculated from experimental data obtained at different temperatures using the following equations:

ΔG° = -RT ln(Kc) ln(Kc) = (ΔS°/R) - (ΔH°/RT)

where R is the universal gas constant, T is the absolute temperature, and Kc is the equilibrium constant.

Gibbs Free Energy Change (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable. researchgate.net

Enthalpy Change (ΔH°): The sign of ΔH° reveals whether the adsorption is exothermic (negative ΔH°) or endothermic (positive ΔH°). An exothermic process releases heat, while an endothermic process requires heat. For instance, a study on the adsorption of a direct dye onto groundnut shell-based activated carbon found the process to be endothermic. jmaterenvironsci.com Conversely, the adsorption of Direct Black-38 onto a silica-modified resin was found to be exothermic. researchgate.net

Entropy Change (ΔS°): A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption, which can occur when water molecules are displaced from the adsorbent surface by the dye molecules. mdpi.com

The thermodynamic parameters for the adsorption of various dyes, including those similar to this compound, have been reported in several studies. For example, the adsorption of Eriochrome Black T, another anionic dye, onto garlic peel was found to be a spontaneous and endothermic process. mdpi.com

Below is an interactive table summarizing thermodynamic parameters from a study on the adsorption of a direct dye.

| Parameter | Value | Unit | Interpretation |

| ΔH° | 18.31 | kJ/mol | Endothermic |

| ΔS° | 0.07 | kJ/mol·K | Increased randomness |

| ΔG° (at 301 K) | -2.82 | kJ/mol | Spontaneous |

| ΔG° (at 313 K) | -3.66 | kJ/mol | More spontaneous at higher temp. |

| ΔG° (at 323 K) | -4.36 | kJ/mol | Most spontaneous at highest temp. |

Data adapted from a study on Direct Red 1 adsorption. jmaterenvironsci.com

Advanced Analytical Techniques for Direct Black Bh Research

Spectroscopic Methodologies for Direct Black BH Detection and Quantification (e.g., UV-Vis, FT-IR)

Spectroscopic techniques are fundamental in the initial detection and quantification of dyes like this compound in aqueous solutions.

UV-Visible (UV-Vis) Spectroscopy is a primary tool for quantifying the concentration of this compound. This method relies on the principle that the dye molecule absorbs light at specific wavelengths. The maximum absorbance wavelength (λmax) is a characteristic property used for its quantification. aatbio.com The decolorization efficiency of treatment processes is often monitored by measuring the decrease in absorbance at this wavelength. researchgate.net For instance, in studies involving the photocatalytic degradation of Chlorazol Black BH, a UV-Vis spectrophotometer is used to measure the absorbance of the dye solution at its λmax to determine the remaining concentration after treatment. researchgate.net Research has identified slightly varying λmax values for this compound (or its synonyms), which is a critical parameter for its analysis in different experimental setups. aatbio.comnajah.edu

Table 1: Reported Maximum Absorbance (λmax) for this compound

| Compound Name Used | Reported λmax | Source(s) |

|---|---|---|

| Direct Black 22 | 484 nm | najah.edu |

| Direct Black 22 | 476 nm | aatbio.com |

| Chlorazol Black BH | 475 nm | researchgate.net |

| Chlorazol Black BH | 500 nm | researchgate.net |

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the this compound structure and to analyze its chemical transformations. In adsorption studies, FT-IR spectra of an adsorbent are recorded before and after dye uptake. nih.gov Changes in the intensity and position of spectral bands, such as those corresponding to sulfonic groups, azo bonds (-N=N-), and aromatic rings, can confirm the interaction and binding of the dye to the adsorbent material. nih.gov Furthermore, in biodegradation research, FT-IR analysis of metabolites shows specific changes and shifts in peaks compared to the parent dye, indicating the breakdown of the original molecular structure. nih.gov This technique is also valuable for characterizing the chemical structure of modified materials used for dye removal. capes.gov.brnie.edu.sg

Chromatographic Separation and Identification of this compound and its Transformation Products (e.g., HPLC, GC, LC-MS)

Chromatographic methods are essential for separating the parent dye from its often complex mixture of transformation products, allowing for precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantitative determination of this compound. najah.edu Methods have been developed that can separate Direct Black 22 from other direct dyes in a mixture, typically using a C18 column and a mobile phase consisting of an acetonitrile-water mixture with additives to improve separation. najah.edu Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector set at the dye's maximum absorbance wavelength. najah.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a tandem mass spectrometer (MS/MS), offers higher sensitivity and specificity for the analysis of this compound and other carcinogenic dyes. shimadzu.com This technique is capable of detecting and quantifying the dye at very low concentrations. shimadzu.comshimadzu.com An LC-MS/MS method using Multiple Reaction Monitoring (MRM) allows for the simultaneous analysis of multiple dyes in textile samples. shimadzu.com While analyzing a group of six carcinogenic dyes, one study established a limit of detection (LOD) of 15 ng/mL and a limit of quantification (LOQ) of 50 ng/mL for Direct Black 38, a related compound, highlighting the sensitivity of the technique. shimadzu.com In another study, the matrix effect for Direct Black 38 was noted to be significant, which is an important consideration in developing accurate quantitative methods. shimadzu.com

Table 2: LC-MS/MS Method Parameters for Carcinogenic Dyes Including Direct Black 38

| Parameter | Value (for Direct Black 38) | Source |

|---|---|---|

| Limit of Detection (LOD) | 15 ng/mL | shimadzu.com |

| Limit of Quantification (LOQ) | 50 ng/mL | shimadzu.com |

| Linearity (R²) | >0.994 (for a group of 6 dyes) | shimadzu.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is instrumental in identifying the volatile and semi-volatile organic compounds that are formed as transformation products during the biodegradation or chemical degradation of this compound. nih.gov Since the parent dye molecule is large and non-volatile, it cannot be directly analyzed by GC-MS. However, after degradation processes break the complex structure into smaller fragments, such as benzene, biphenyl, and naphthalene (B1677914) derivatives, GC-MS can be used to separate and identify these intermediate metabolites. nih.govnih.gov This information is critical for elucidating the degradation pathway. nih.govmdpi.com

Microscopy and Surface Characterization Techniques in Adsorption Studies (e.g., SEM)

Understanding the physical interaction between this compound and adsorbent materials is crucial for developing effective water treatment technologies.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology, including the texture and porosity, of adsorbent materials before and after dye adsorption. nih.govresearchgate.net SEM images provide direct visual evidence of the adsorption process. The surface of a fresh adsorbent might appear porous and structured, while the surface of the same material after adsorbing this compound may appear smoother or covered, indicating that the dye molecules have occupied the active sites and pores on the surface. nih.govresearchgate.net This technique has been applied to various adsorbents, including nitrogen-doped TiO2, modified cellulose (B213188), and anion exchange resins, to confirm the successful uptake of direct dyes. nih.govcapes.gov.brresearchgate.net

Molecular and Omics Approaches in this compound Biodegradation Research (e.g., PCR-DGGE)

Molecular biology techniques provide deep insights into the microbial communities and the specific genes and enzymes involved in the biodegradation of this compound.

Polymerase Chain Reaction-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) is a powerful genetic fingerprinting technique used to characterize the diversity of microbial populations responsible for dye degradation. nih.govnih.gov In the context of Direct Black G (a related azo dye) biodegradation, PCR-DGGE analysis of the 16S rDNA gene was used to investigate the composition of a thermophilic microflora. nih.gov The study revealed the presence of nine different bacterial strains within the consortium that effectively decolorized the dye. nih.gov This method allows researchers to visualize the changes in microbial community structure in response to the presence of the dye or under different environmental conditions. oup.com By separating PCR-amplified gene fragments based on their melting behavior in a denaturing gradient gel, DGGE produces a banding pattern where each band represents a different microbial species, thus providing a snapshot of the community's diversity. oup.comnih.gov

Treatment and Remediation Technologies for Direct Black Bh in Environmental Matrices

Physico-Chemical Treatment Strategies for Direct Black BH

Physico-chemical treatment methods are widely employed for the removal of dyes from wastewater due to their effectiveness. lidsen.com These methods include adsorption, membrane filtration, coagulation-flocculation, and electrochemical treatments.

Adsorption Technologies and Novel Adsorbent Development

Adsorption is a popular method for dye removal due to its simplicity, cost-effectiveness, and high efficiency. jwent.net The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org

Novel Adsorbent Development: The development of novel, low-cost adsorbents is a key area of research. nih.gov For instance, chemically modified palm kernel shell (MPKS) has shown significant potential for the removal of reactive dyes like Reactive Black 5. ncsu.edu The modification introduces quaternary ammonia (B1221849) groups, enhancing the adsorbent's affinity for anionic dyes. ncsu.edu Studies have shown that the adsorption capacity of MPKS for Reactive Black 5 can reach up to 207.5 mg/g. ncsu.edu Another innovative approach involves the use of nanocomposites, such as rGO/Fe3O4/ZrO2, for the removal of dyes like Terasil Black. ajchem-a.com The adsorption process for this nanocomposite was found to follow the Freundlich isotherm model, indicating a heterogeneous surface. ajchem-a.com

Key Research Findings:

The effectiveness of adsorption is influenced by factors such as pH, temperature, adsorbent dosage, and initial dye concentration. jwent.net

For anionic dyes like this compound, a lower pH generally enhances adsorption due to stronger electrostatic attractions between the positively charged adsorbent surface and the anionic dye molecules. jwent.net

The development of adsorbents with high surface area, porosity, and specific functional groups is crucial for improving dye removal efficiency. jwent.netfrontiersin.org

Interactive Table: Adsorption Studies on Azo Dyes

| Adsorbent | Target Dye | Maximum Adsorption Capacity (qmax) | Optimal pH | Isotherm Model | Reference |

|---|---|---|---|---|---|

| Modified Palm Kernel Shell (MPKS) | Reactive Black 5 | 207.5 mg/g | 4 | Redlich-Peterson | ncsu.edu |

| rGO/Fe3O4/ZrO2 Nanocomposite | Terasil Black | Increases with temperature | 7 | Freundlich | ajchem-a.com |

| Alginic Acid with Calcium Ion | Direct Black 22 | Removal efficiency is pH and ionic strength dependent | - | - | redalyc.orgjmcs.org.mx |

Membrane Filtration Systems for this compound Removal (e.g., Nanofiltration, Ultrafiltration)

Membrane filtration technologies, including nanofiltration (NF) and ultrafiltration (UF), are effective physical barriers for separating dyes from wastewater. mdpi.comsaitaimpianti.com These systems operate by forcing the effluent through a semi-permeable membrane that retains the larger dye molecules while allowing water to pass through. powerplastics.cz

Nanofiltration (NF): Nanofiltration has demonstrated high rejection coefficients, often exceeding 99%, for reactive dyes under optimal conditions of pressure and feed concentration. ubd.edu.bn It is particularly effective in removing organic molecules and polyvalent ions. saitaimpianti.com

Ultrafiltration (UF): Ultrafiltration is another promising technique for treating textile wastewater. ubd.edu.bn Studies using polymeric ultrafiltration membranes on synthetic wastewater containing Direct-15 dye have shown that permeate flux and dye rejection are significantly influenced by feed concentration, operating pressure, and pH. ubd.edu.bn While UF can achieve complete color removal, membrane fouling and clogging are potential challenges that need to be managed. rsc.orgubd.edu.bn Micellar-enhanced ultrafiltration (MEUF) is an advancement that uses surfactants to form micelles that encapsulate dye molecules, which are then more easily removed by the UF membrane. frontiersin.org

Interactive Table: Membrane Filtration Performance for Dye Removal

| Membrane Type | Target Dye | Removal/Rejection Efficiency | Key Operating Parameters | Reference |

|---|---|---|---|---|

| Nanofiltration | Reactive Orange 16 | >99% | Pressure, Feed Concentration, Cross-flow Velocity | ubd.edu.bn |

| Polymeric Ultrafiltration (GN) | Direct-15 | Varies with conditions | Feed Concentration, Transmembrane Pressure, pH | ubd.edu.bn |

| Reverse Osmosis | Reactive Black Dye | 99.58% | Initial Dye Concentration, Temperature, Pressure | frontiersin.org |

Coagulation and Flocculation Processes in this compound Wastewater Treatment

Coagulation and flocculation are established physico-chemical processes used to remove suspended and colloidal particles, including dyes, from wastewater. ogu.edu.trsci-hub.se The process involves two main stages: coagulation, where chemicals are added to neutralize the charge of the particles, and flocculation, where gentle mixing promotes the aggregation of these destabilized particles into larger flocs that can be easily separated. sci-hub.semdpi.com

Commonly used inorganic coagulants include aluminum sulfate (B86663) (alum) and ferric chloride. ogu.edu.tr The effectiveness of coagulation-flocculation can be enhanced by using flocculant aids, which can be natural materials or synthetic polymers. ogu.edu.trdergipark.org.tr Research has shown that combining coagulation-flocculation with other treatment methods, like membrane filtration, can lead to superior color and COD reduction. dergipark.org.tr This combined approach offers advantages such as higher efficiency and lower sludge production. dergipark.org.tr The efficiency of the process is highly dependent on factors like pH and coagulant dosage. dergipark.org.tr

Electrochemical Treatment Systems for this compound Wastewater

Electrochemical treatment methods offer an alternative for the degradation of persistent organic pollutants like azo dyes. researchgate.netijcce.ac.ir These systems utilize electrochemical reactions to break down the dye molecules.

One study on the electrochemical decolorization of a Direct Black textile dye in the presence of sodium chloride using graphite (B72142) electrodes demonstrated that decolorization efficiency increases with both applied voltage and salt concentration. researchgate.net An 86% decolorization was achieved in 17 minutes at an applied voltage of 7 volts and a salt concentration of 5 g/L. researchgate.net The primary mechanism in such systems often involves the in-situ generation of strong oxidizing agents, such as free chlorine from the chloride ions, which then degrade the dye molecules. nih.gov The choice of electrode material is a critical factor influencing the efficiency of the electrochemical process. deswater.com

Biological Remediation Approaches for this compound

Biological methods utilize microorganisms or their enzymes to break down dye molecules, offering a more environmentally friendly and often cost-effective alternative to physico-chemical treatments. researchgate.netjabonline.in These approaches can be broadly classified based on the oxygen requirements of the microorganisms involved (aerobic or anaerobic). mdpi.com

Bioreactor Design and Optimization for this compound Degradation

Bioreactors are engineered systems that create a controlled environment to enhance the biological degradation of pollutants. mdpi.com The design and optimization of these reactors are crucial for achieving high removal efficiencies for dyes like this compound.

Research has shown that both monocultures and mixed microbial cultures can be effective in dye degradation. researchgate.netmdpi.com The optimization of various parameters such as nutrient composition (carbon and nitrogen sources), aeration, pH, and temperature is essential for maximizing degradation rates. jocpr.com For instance, in a study on the degradation of Reactive Black 5, yeast extract, aeration, and temperature were identified as significant factors. jocpr.com Statistical optimization methods have been successfully used to achieve up to 95% degradation of Reactive Black 5 within 24 hours. jocpr.com

A study investigating the degradation of Direct Black 22 by a novel bacterial consortium found that optimizing the medium composition through response surface methodology was effective. jabsonline.org Another approach involves using fixed-bed bioreactors, where microorganisms are immobilized on a support material. A study using a continuous upflow fixed-bed bioreactor with date pedicels as a biosupport demonstrated efficient removal of textile dyes. mdpi.com

Interactive Table: Bioreactor Optimization for Azo Dye Degradation

| Microorganism/Consortium | Target Dye | Key Optimization Parameters | Degradation Efficiency | Reference |

|---|---|---|---|---|

| P. aeruginosa and A. punctata | Reactive Black 5 | Yeast Extract, Aeration, Temperature, Dye Concentration, pH | 95% in 24 hours | jocpr.com |

| Bacterial Consortium RAR | Reactive Red 120 | - | Complete decolorization | jabsonline.org |

| Activated Sludge in Fixed Bed Bioreactor | Reactive Blue 19 | Initial Pollutant Concentration | 83% | mdpi.com |

Application of Microbial Fuel Cells for Concurrent this compound Degradation

Microbial fuel cells (MFCs) represent a promising and sustainable technology for the treatment of azo dye-containing wastewater, including those with this compound. This is because they can simultaneously degrade the dye and generate electricity. nih.govnih.govresearchgate.net The fundamental principle of an MFC involves the use of electrochemically active microorganisms as biocatalysts. rsc.org These microorganisms, present in the anode chamber under anaerobic conditions, oxidize organic substrates (like the dye) to produce electrons and protons. nih.govopenbiotechnologyjournal.com The electrons are then transferred to the anode, travel through an external circuit to the cathode, and combine with protons and an electron acceptor (typically oxygen) to form water, thereby generating an electric current. nih.gov

Recent research has demonstrated the viability of using MFCs for the degradation of Direct Black BN, a similar polyazo dye. In one study, a novel MFC system using red soil as the anode substrate (RSMFC) was developed to treat wastewater containing Direct Black BN. nih.gov This system achieved a peak power density of 584.82 mW/m³. nih.gov The study also found that the concentration of the dye had a notable impact on the MFC's performance, exhibiting a "low promotion and high inhibition" effect on electricity generation. nih.govresearcher.life

The microbial community within the MFC plays a crucial role in both dye degradation and electricity production. Analysis of the RSMFC revealed the importance of bacterial genera such as Bosea, Citrifermentans, Desulfosporosinus, and Pseudomonas in dye tolerance and degradation. nih.gov Furthermore, specific influent concentrations of the dye were found to enrich for potent electricigens like Geobacter, Desulfovibrio, Pseudomonas, and Acinetobacter. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of the treated effluent identified degradation products such as 13-Docosenamide, (Z)- and Bis(2-ethylhexyl) phthalate, offering insights into the degradation pathway of Direct Black BN. nih.gov

The integration of MFCs with other treatment processes can further enhance their efficacy. For instance, coupling an anaerobic baffled reactor (AFB) with an MFC has been shown to improve nitrogen removal capabilities. researchgate.net The performance of MFC systems, in terms of both chemical oxygen demand (COD) removal and power generation, is influenced by a combination of factors, and the configuration (e.g., serial or parallel connections) can be optimized to prioritize either higher COD removal or higher power density. nih.gov

Table 1: Performance of a Red Soil Microbial Fuel Cell (RSMFC) in Treating Direct Black BN Wastewater

Phytoremediation Potential and Mechanisms for this compound Removal

Phytoremediation is an eco-friendly and cost-effective technology that utilizes plants to remove, degrade, or stabilize environmental contaminants, including dyes like this compound. oup.comnih.gov This plant-based approach is gaining attention as a sustainable alternative to conventional treatment methods for industrial effluents. oup.comneptjournal.com The mechanisms of phytoremediation are diverse and include phytoextraction (uptake of contaminants into plant tissues), rhizofiltration (adsorption of pollutants onto roots), phytotransformation (degradation of pollutants by plant enzymes), and phytostabilization (immobilization of contaminants in the soil). nih.govnih.gov

Studies have demonstrated the potential of aquatic plants for the phytoremediation of azo dyes. For instance, the aquatic plant Hydrilla verticillata has been shown to effectively remove color from aqueous solutions containing Direct Black E. neptjournal.com In one study, complete color removal from 10 and 20 ppm solutions was achieved after 96 hours, and from a 50 ppm solution after 5 days. neptjournal.com The plant exhibited tolerance to the dye, as evidenced by an increase in biomass during the treatment period. neptjournal.com This suggests that Hydrilla verticillata can not only survive but also thrive while remediating dye-contaminated water. neptjournal.com

The enzymatic machinery within plants plays a critical role in the degradation of azo dyes. Oxidoreductive enzymes are considered to be highly effective in breaking down these compounds. ijplantenviro.com Key enzymes involved in this process include laccases, peroxidases (such as horseradish peroxidase and soybean peroxidase), tyrosinases, and azoreductases. ijplantenviro.comgjesm.net These enzymes can oxidize the chemical structure of the dyes, transforming them into lower molecular weight compounds and ultimately leading to decolorization. ijplantenviro.com For example, peroxidases isolated from macrophytes like Phragmites australis have been successfully used to decolorize direct azo dyes. ijplantenviro.com

The selection of appropriate plant species is crucial for the success of phytoremediation. Plants with high biomass production, extensive root systems, and tolerance to specific contaminants are ideal candidates. journalssystem.comnih.gov Both aquatic and terrestrial plants have been investigated for their phytoremediation capabilities. Aquatic macrophytes, including free-floating, submerged, and emergent plants, are particularly efficient at accumulating pollutants from water. journalssystem.com Species like water hyacinth (Eichhornia crassipes), duckweed (Lemna minor), and water lettuce (Pistia stratiotes) are well-known for their ability to remove heavy metals and organic pollutants. journalssystem.commdpi.com Woody plants such as willows (Salix spp.) and poplars have also been studied for their potential in phytoextracting contaminants from soil. nih.govsisef.org

**Table 2: Phytoremediation of Direct Black E using *Hydrilla verticillata***

Integrated and Hybrid Treatment Systems for this compound

Synergistic Effects in Combined Treatment Modalities for this compound

A common strategy involves coupling advanced oxidation processes (AOPs) with biological treatments. AOPs, such as ozonation, Fenton processes (H₂O₂/Fe²⁺), and UV/H₂O₂ systems, are highly effective at breaking down complex organic molecules through the generation of powerful hydroxyl radicals. nih.govrsc.org While AOPs can rapidly decolorize the effluent, they may not always lead to complete mineralization. nih.gov The resulting smaller, more biodegradable organic molecules can then be more readily treated by conventional biological methods. frontiersin.org For instance, research on the treatment of tannery wastewater containing Direct Black 38 showed that a H₂O₂/UV process could achieve around 60% COD removal in 4 hours. nih.gov Integrating a photo-Fenton process with a biological system has been reported to significantly reduce BOD, COD, color, and dissolved organic carbon. d-nb.info

Similarly, combining different AOPs can also produce synergistic effects. The simultaneous use of UV, hydrogen peroxide, and ozone has been shown to result in enhanced reaction kinetics for dye degradation. scispace.com Another example is the combination of different UV wavelengths, such as 222-nm and 254-nm, which has demonstrated a synergistic bactericidal effect, suggesting potential for enhanced disinfection in wastewater treatment. asm.org

The synergistic effects of combining amendments in soil remediation have also been studied. For instance, the combined application of lime and biochar in acidic soils has been shown to improve soil properties and nitrogen availability more effectively than when either is used alone. frontiersin.org Lime enhances nitrification, while biochar promotes nitrate (B79036) retention, creating a synergistic effect that benefits soil health. frontiersin.org This principle of combining treatments with complementary mechanisms can be applied to the development of more effective strategies for remediating environments contaminated with this compound.

Process Optimization Strategies for Enhanced this compound Removal

Optimizing process parameters is a critical step in developing efficient and cost-effective treatment technologies for the removal of this compound. This involves systematically evaluating the influence of various factors on the degradation or removal process to identify the conditions that yield the maximum efficiency. researchgate.netresearchgate.net Methodologies such as "one-factor-at-a-time" and statistical approaches like Response Surface Methodology (RSM) are commonly employed for this purpose. researchgate.netuaic.ro

For biological treatment processes, key parameters that are often optimized include pH, temperature, initial dye concentration, inoculum volume, and the concentration of co-substrates or nutrients. researchgate.netiwaponline.com For example, in the degradation of a synthetic direct black dye by Citrobacter freundii, optimizing these variables is crucial for maximizing decolorization. researchgate.net Similarly, a study on the decolorization of Reactive Black 5 (RB5) using Bacillus albus DD1 employed RSM to optimize pH, yeast extract concentration, inoculum amount, and initial dye concentration, achieving approximately 98% removal under the optimized conditions. iwaponline.com The optimal conditions were found to be a pH of 7.6, a dye concentration of 200 ppm, a bacterial inoculum of 20% (v/v), and a yeast extract concentration of 0.4%. iwaponline.com

In the case of adsorption processes, parameters such as adsorbent dosage, contact time, pH, and initial dye concentration significantly influence removal efficiency. A study on the removal of Direct Black ANBN using chitosan-functionalized nanofibers found that the optimal conditions were an acidic pH, a contact time of 40 minutes, an adsorbent dose of 0.05 g, and an initial dye concentration of 60 mg/L. gnest.org For the adsorption of RB5 on a TiO₂ surface, Pareto analysis revealed that pH was the most influential factor. researchgate.net

For advanced oxidation processes (AOPs), the optimization of parameters like oxidant concentration (e.g., H₂O₂), catalyst dosage, pH, and reaction time is essential. ijcce.ac.ir In the treatment of tannery wastewater containing Direct Black 38 with AOPs, the concentration of hydrogen peroxide was a key variable. nih.gov It was observed that while increasing the H₂O₂ concentration initially enhanced the degradation rate, an excessive amount was detrimental as it acted as a scavenger of hydroxyl radicals. nih.gov Similarly, in the catalytic ozonation of RB5, the Taguchi method was used to optimize the initial dye concentration, catalyst dosage, pH, and reaction time. ijcce.ac.ir